molecular formula C20H18N2O2S2 B2430328 2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-69-4

2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2430328
CAS No.: 850915-69-4
M. Wt: 382.5
InChI Key: SXHWYIIQDPOWRT-UHFFFAOYSA-N
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Description

2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest for its potential applications in medicinal chemistry and material science. Characterized by its unique structure, it combines elements of thienopyrimidines and benzylthio moieties, providing a versatile scaffold for various chemical modifications and functionalizations.

Properties

IUPAC Name

2-benzylsulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-24-16-9-7-15(8-10-16)22-19(23)18-17(11-12-25-18)21-20(22)26-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHWYIIQDPOWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically begins with the preparation of 4-methoxyphenylthioacetamide. This intermediate is then subjected to cyclization reactions, often employing strong acids like sulfuric acid or catalytic amounts of p-toluenesulfonic acid, under reflux conditions to yield the thieno[3,2-d]pyrimidinone core.

Industrial Production Methods

On an industrial scale, the production involves optimized batch processes to maximize yield and purity. The use of continuous flow reactors has been investigated to improve reaction times and scalability. Reaction conditions such as temperature, pressure, and solvent choice are fine-tuned to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes a variety of chemical reactions, including:

  • Oxidation: : Converts the thioether group to sulfone using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction of the pyrimidinone ring to corresponding dihydro derivatives using metal hydrides.

  • Substitution: : Electrophilic aromatic substitution reactions facilitated by the methoxy group on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

  • Reduction: : Sodium borohydride or lithium aluminium hydride in tetrahydrofuran (THF).

  • Substitution: : Bromine or chlorinating agents under anhydrous conditions.

Major Products

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Dihydrothienopyrimidinone derivatives.

  • Substitution: : Halogenated benzylthio compounds.

Scientific Research Applications

Chemistry

The compound is utilized as an intermediate in the synthesis of more complex thienopyrimidine derivatives, important in organic synthesis and catalysis studies.

Biology

In biological studies, its derivatives exhibit antimicrobial, antiviral, and anticancer properties. Research focuses on the structure-activity relationship (SAR) to enhance these biological activities.

Medicine

Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors implicated in diseases such as cancer and infectious diseases.

Industry

In materials science, it is explored for its electronic properties, which can be tailored for use in organic semiconductors and photovoltaic cells.

Mechanism of Action

The biological activity of 2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is attributed to its interaction with molecular targets such as enzymes and receptors. The benzylthio moiety is crucial for binding, while the thienopyrimidinone core facilitates specific interactions with the active sites. The compound modulates pathways involved in cell proliferation and apoptosis, making it a promising candidate in anticancer research.

Comparison with Similar Compounds

Compared to other thienopyrimidines, 2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of a benzylthio moiety and a methoxyphenyl group. Similar compounds include:

  • 2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

  • 2-(4-chlorobenzylthio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

This compound's uniqueness lies in its ability to undergo versatile chemical reactions and its broad-spectrum biological activities, setting it apart as a valuable scaffold in drug discovery and materials science.

Biological Activity

2-(Benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C19H18N2OSC_{19}H_{18}N_2OS, with a molecular weight of approximately 342.48 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂OS
Molecular Weight342.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the sub-G1 phase.

Case Study:
In a study evaluating the cytotoxicity of thienopyrimidine derivatives, several compounds were synthesized and tested. Among them, derivatives with specific substitutions showed enhanced potency against HeLa cells, with IC50 values lower than that of sorafenib, a well-known anticancer drug.

CompoundIC50 (µM)Cancer Cell Line
Sorafenib7.91HeLa
5d0.37HeLa
5g0.73HeLa
5k0.95HeLa

Sirtuin Inhibition

Another area of interest is the inhibition of sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes such as aging and metabolism. Compounds from the thienopyrimidine class have been identified as selective inhibitors of SIRT2, showing potential for treating diseases associated with sirtuin dysregulation.

Research Findings:
A study reported that certain thienopyrimidinone derivatives exhibited submicromolar inhibitory activity against SIRT2, indicating their potential as therapeutic agents in diseases where SIRT2 plays a critical role.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest: It interferes with cell cycle progression, particularly at the G1/S or G2/M checkpoints.
  • Sirtuin Interaction: By inhibiting SIRT2, it may modulate pathways involved in cellular stress responses and metabolic regulation.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting ethyl 2-amino-thiophene-3-carboxylate derivatives with lactams (e.g., γ-butyrolactam) in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures (~368–371 K). Stoichiometric ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) are critical for optimizing yield . Recrystallization from acetic acid/water mixtures (1:1) is a standard purification step .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • X-ray diffraction (XRD): Resolves molecular conformation and crystal packing. For example, CCDC deposition numbers (e.g., 1893720, 1893721) are used for public access to crystallographic data .
  • NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring saturation .
  • Mass spectrometry (MS): Validates molecular weight and fragmentation patterns .

Q. What in vitro assays screen for antimicrobial activity?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC): Evaluates bacterial/fungal growth inhibition.
  • Time-kill kinetics: Assesses bactericidal/fungicidal efficacy over time. These assays are selected based on the compound’s reported activity against microbial targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Parameter tuning: Adjust molar ratios (e.g., excess POCl₃ to drive cyclization) .
  • Solvent selection: Use acetic anhydride/acetic acid mixtures to enhance solubility and reduce side reactions .
  • Temperature control: Reflux conditions (e.g., 2–3 hours at 368 K) balance reaction rate and decomposition .

Q. How are structure-activity relationships (SAR) established for derivatives?

  • Substituent variation: Modify the benzylthio or methoxyphenyl groups to assess impacts on bioactivity .
  • Biological profiling: Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., kinase targets) .
  • Computational modeling: Use molecular docking to predict binding affinities to therapeutic targets (e.g., antimicrobial enzymes) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Triangulation: Combine multiple data sources (e.g., in vitro assays, animal models, and computational predictions) .
  • Dose-response validation: Repeat assays under standardized conditions to rule out protocol variability .
  • Meta-analysis: Compare results with structurally analogous compounds (e.g., 5,6,7,8-tetrahydrobenzothieno-pyrimidinones) to identify trends .

Q. How are computational methods applied to design novel derivatives?

  • QSAR modeling: Correlate substituent electronic properties (e.g., Hammett constants) with activity .
  • Molecular dynamics (MD): Simulate ligand-receptor interactions to prioritize synthetic targets .
  • ADMET prediction: Use tools like SwissADME to forecast pharmacokinetic profiles .

Q. How are crystallographic data discrepancies addressed (e.g., predicted vs. observed conformations)?

  • Multi-method validation: Cross-validate XRD data with NMR/DFT calculations .
  • Temperature-dependent studies: Analyze thermal motion effects on bond angles/torsions .
  • Software refinement: Use programs like SHELXL to improve R-factor accuracy .

Methodological Considerations

Q. How is compound purity assessed post-synthesis?

  • HPLC: Quantify impurities using C18 columns and UV detection .
  • TLC: Monitor reaction progress with silica gel plates and iodine staining .

Q. What in vivo models evaluate pharmacokinetics and toxicity?

  • Rodent studies: Measure plasma half-life (t½) and tissue distribution via LC-MS/MS.
  • MTD (Maximum Tolerated Dose): Determine toxicity thresholds in acute/chronic dosing regimens.
    While specific models are not detailed in the evidence, these approaches are standard for preclinical drug candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.